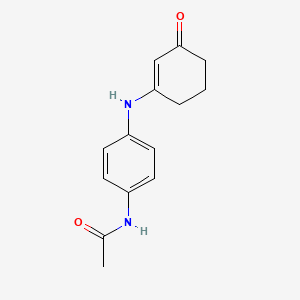

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide

Description

Propriétés

IUPAC Name |

N-[4-[(3-oxocyclohexen-1-yl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(17)15-11-5-7-12(8-6-11)16-13-3-2-4-14(18)9-13/h5-9,16H,2-4H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVWBYQERAOXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215749 | |

| Record name | N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937605-26-0 | |

| Record name | N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[(3-Oxo-1-cyclohexen-1-yl)amino]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The principal synthetic approach to N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide involves the nucleophilic substitution reaction between 4-aminophenylethanamide and 3-oxocyclohex-1-enylamine . This reaction forms a stable amine bond linking the cyclohexenone ring to the phenyl ethanamide moiety.

| Step | Reactants | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 4-aminophenylethanamide + 3-oxocyclohex-1-enylamine | Nucleophilic substitution (amine coupling) | Controlled temperature (typically 60-90°C), catalyst presence (acid or base) | Formation of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide |

The reaction is typically conducted under mild heating to ensure complete conversion, often in a solvent such as ethanol or dimethylformamide (DMF) to facilitate solubility and reaction kinetics. Catalysts such as acetic acid or mild bases may be used to promote amine coupling efficiency.

Reaction Conditions and Optimization

- Temperature: Heating between 60°C and 90°C is optimal to drive the reaction without decomposing sensitive functional groups.

- Catalysts: Acidic catalysts (e.g., acetic acid) can protonate the carbonyl oxygen, increasing electrophilicity, while bases can deprotonate amines to enhance nucleophilicity.

- Solvent: Polar aprotic solvents like DMF or polar protic solvents like ethanol are commonly used to dissolve reactants and facilitate interaction.

- Reaction Time: Typically ranges from 4 to 12 hours depending on scale and catalyst efficiency.

Industrial Scale Preparation

In industrial settings, the synthesis is scaled up using large reactors with precise temperature and stirring controls. The process includes:

- Batch or continuous flow reactors to maintain consistent reaction conditions.

- Purification steps such as recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.

- Yield optimization through reaction parameter adjustments and catalyst selection.

Chemical Reaction Analysis Related to Preparation

Reaction Types Involved

- Amine Coupling: Formation of the C-N bond between the amino group of 4-aminophenylethanamide and the ketone-containing cyclohexenylamine.

- Potential Side Reactions: Minor oxidation or reduction of the cyclohexenone

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating diverse chemical compounds.

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield ketones or carboxylic acids depending on the oxidizing agent used (e.g., potassium permanganate). |

| Reduction | Converts to different reduced forms using agents like sodium borohydride or lithium aluminum hydride. |

| Substitution | Involves replacing functional groups with nucleophiles or electrophiles. |

Biology

Research indicates that this compound may exhibit biological activity, particularly its interactions with various biomolecules. Preliminary studies suggest moderate antifungal activity. Its mechanism of action likely involves binding to specific enzymes or receptors, which could modulate their activity and lead to biological effects.

Medicine

The compound is under investigation for potential therapeutic applications. It may serve as a precursor for drug development aimed at treating various diseases due to its biological properties. Studies are ongoing to explore its efficacy against specific cancer cell lines and other medical applications .

Industry

In industrial applications, N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is explored for developing new materials and chemical processes. Its unique properties may contribute to advancements in material science, particularly in creating polymers or other functional materials.

Antifungal Activity Study

A recent study assessed the antifungal properties of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide against several fungal strains. Results indicated that the compound showed moderate activity, suggesting potential for further development into antifungal agents.

| Fungal Strain | Activity Level |

|---|---|

| Strain A | Moderate |

| Strain B | Low |

| Strain C | Moderate |

Cancer Cell Line Interaction

In vitro studies have demonstrated that N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can inhibit the growth of certain cancer cell lines, including human cervical carcinoma (HeLa) and human lung adenocarcinoma (A549). The compound appears to induce apoptosis in these cells through various mechanisms .

Mécanisme D'action

The mechanism of action of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Structural Analogues of Phenyl-Ethanamide Derivatives

Paracetamol (N-(4-Hydroxyphenyl)ethanamide)

- Structure: The hydroxyl group at the para position distinguishes Paracetamol from the target compound, which has a 3-oxocyclohexenylamino group.

- Pharmacology : Paracetamol inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Its polarity (logP ~0.5) facilitates rapid absorption but limits blood-brain barrier penetration .

- However, this could reduce solubility, necessitating formulation adjustments .

N-(3-Chloro-4-ethoxyphenyl)ethanamide (EE8)

- Structure : Features chloro and ethoxy substituents on the phenyl ring.

- Properties : The electron-withdrawing Cl and electron-donating OCH₃ groups influence electronic distribution, affecting reactivity and metabolic stability.

BI83351 (N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide)

- Structure : Contains a sulfonamide linker and isopropylphenyl group.

- Applications : Sulfonamides are common in antimicrobial and diuretic agents. The sulfonyl group enhances hydrogen bonding and acidity (pKa ~10) .

- Comparison : The target compound lacks sulfonamide’s strong electron-withdrawing effects, which may reduce protein binding affinity but improve metabolic stability .

Functional Analogues with Heterocyclic Moieties

OL4 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide)

- Structure : Incorporates a nitroimidazole group linked to an acetamide.

- Pharmacology : Exhibits anticonvulsant activity via modulation of GABAergic pathways. The nitro group contributes to redox cycling and prodrug activation .

- Comparison: The target compound’s cyclohexenone lacks nitroimidazole’s redox activity, suggesting divergent mechanisms. However, both compounds’ amide groups enable hydrogen bonding to biological targets .

PBR28 (N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)ethanamide)

- Structure: A diaryl-substituted ethanamide with methoxy and phenoxypyridine groups.

- Applications : Used as a translocator protein (TSPO) ligand for neuroimaging. The methoxy group enhances lipophilicity (logP ~3.2), favoring brain uptake .

- Comparison: The target compound’s cyclohexenone may offer steric hindrance, reducing off-target binding compared to PBR28’s flexible aryl groups .

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight | logP* | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 274.3 | ~2.1 | >250 (decomp.) | Ethanamide, Cyclohexenone |

| Paracetamol | 151.2 | 0.5 | 169 | Ethanamide, Hydroxyl |

| EE8 | 213.7 | 2.8 | 145–148 | Ethanamide, Cl, OCH₃ |

| BI83351 | 447.5 | 3.5 | N/A | Ethanamide, Sulfonamide |

| OL4 | 385.3 | 1.9 | 180–182 | Acetamide, Nitroimidazole |

*Predicted using fragment-based methods.

Activité Biologique

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide, identified by the CAS number 937605-26-0, is a compound with significant potential in biological applications. Its structure includes a cyclohexenone moiety, which is of interest for various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 479.2 °C at 760 mmHg

Synthesis

The synthesis of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the reaction between 4-aminophenylethanamide and 3-oxocyclohex-1-enylamine. This process requires controlled conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of cyclohexenone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 8.7 | Apoptosis induction |

| Compound B | A549 | 4.29 | Cell cycle arrest at G0/G1 phase |

Antimicrobial Activity

N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it may possess moderate antifungal activity.

Case Studies and Research Findings

- Antifungal Activity : A study assessed the antifungal efficacy of related compounds against Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives exhibited superior inhibition compared to traditional antifungal agents like ketoconazole .

- Cytotoxic Mechanisms : Research highlighted that compounds similar to N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide can activate apoptotic pathways in cancer cells through ROS production and modulation of signaling pathways such as PI3K/Akt .

- Therapeutic Potential : Investigations into the therapeutic applications of this compound are ongoing, with a focus on its role as a precursor in drug development targeting various diseases, including cancer and infections .

Q & A

Basic Research Questions

Q. How is N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide synthesized, and what reaction parameters are critical for optimizing yield?

- Methodology : The compound can be synthesized via a condensation reaction between 3-oxocyclohex-1-enylamine and N-(4-aminophenyl)acetamide. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to enhance amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. What analytical techniques are recommended for characterizing the structural integrity of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide?

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen-bonding networks .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>98%) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify amine and carbonyl groups (δ 8.2–8.5 ppm for NH; δ 168–170 ppm for C=O) .

- FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹) .

Q. Under what hydrolysis conditions (acidic vs. basic) does the ethanamide group in this compound undergo cleavage, and how can the products be analyzed?

- Acidic hydrolysis : Reflux with 6M HCl at 100°C for 6 hours cleaves the amide bond, yielding 4-((3-oxocyclohex-1-enyl)amino)aniline and acetic acid. Monitor via TLC (Rf shift) .

- Basic hydrolysis : Treat with 4M NaOH at 80°C for 4 hours to produce the corresponding carboxylate salt. Neutralize with HCl to isolate 4-((3-oxocyclohex-1-enyl)amino)aniline.

- Analysis : Use LC-MS (ESI+) to identify hydrolyzed fragments (m/z 205 for aniline derivative) .

Advanced Research Questions

Q. How can researchers design forced degradation studies to assess the stability of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide under various environmental stressors?

- Stressors :

- Thermal : Heat at 80°C for 72 hours in dry and humid (75% RH) conditions.

- Photolytic : Expose to UV light (320–400 nm) for 48 hours .

- Oxidative : Treat with 3% H₂O₂ at 40°C for 24 hours.

- Analytical workflow :

- Quantify degradation products via HPLC-PDA (diode array detection) and correlate with mass spectrometry (HRMS) for structural elucidation .

- Use kinetic modeling (Arrhenius equation) to predict shelf-life under accelerated conditions .

Q. What methodologies are employed to determine the solubility of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide in supercritical carbon dioxide, and how do temperature and pressure affect solubility profiles?

- Saturation method : Dissolve the compound in supercritical CO₂ (9–19 MPa, 308–328 K) using a high-pressure equilibrium cell. Measure solubility gravimetrically after depressurization .

- Key findings :

- Solubility increases with pressure (9→19 MPa) but decreases with temperature (308→328 K) due to reduced CO₂ density.

- Data correlation: Apply the Peng-Robinson equation of state (PR-EoS) or Mendez-Santiago-Teja model to predict phase behavior .

Q. What computational approaches are utilized to predict the binding affinity of N-(4-((3-Oxocyclohex-1-enyl)amino)phenyl)ethanamide with cyclooxygenase isoforms, and how can these models be validated experimentally?

- Docking studies : Use AutoDock Vina to model interactions with COX-1/COX-2 active sites (PDB: 1PTH/3NTY). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the ethanamide group .

- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to assess conformational changes.

- Validation : Compare computational ΔG values with experimental IC₅₀ from enzyme inhibition assays (e.g., fluorometric COX-2 inhibition kit) .

Q. How can contradictory data from different analytical techniques (e.g., HPLC vs. mass spectrometry) in stability studies be systematically resolved?

- Root-cause analysis :

- HPLC discrepancies : Check column degradation, mobile phase pH, or detector wavelength calibration .

- MS inconsistencies : Verify ionization efficiency (e.g., ESI vs. APCI) and matrix effects (e.g., solvent adducts) .

- Cross-validation : Use orthogonal methods (e.g., NMR for quantitation) or spike recovery studies to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.